molecular formula C7F13N B1586472 Perfluoroheptanenitrile CAS No. 62038-08-8

Perfluoroheptanenitrile

Cat. No.: B1586472
CAS No.: 62038-08-8
M. Wt: 345.06 g/mol
InChI Key: NBBJALWGNSZLRP-UHFFFAOYSA-N
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Description

Perfluoroheptanenitrile, with the chemical formula C7F13N , is a perfluorinated compound characterized by a fully fluorinated carbon chain and a nitrile group. This compound is known for its high thermal stability, chemical inertness, and unique physicochemical properties, making it valuable in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluoroheptanenitrile can be synthesized from tridecafluoroheptanoic acid amide. The process involves the dehydration of the amide using phosphorus pentoxide as a dehydrating agent. The reaction is carried out at a temperature of 250°C, and the product is obtained through direct distillation .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced distillation techniques helps in the efficient separation and purification of the final product .

Chemical Reactions Analysis

Types of Reactions: Perfluoroheptanenitrile primarily undergoes substitution reactions due to the presence of the nitrile group. It can also participate in addition reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols. The reaction conditions typically include moderate temperatures and the presence of a catalyst to facilitate the substitution process.

    Addition Reactions: These reactions may involve reagents like hydrogen or halogens under controlled conditions to add across the nitrile group.

Major Products Formed:

Scientific Research Applications

Perfluoroheptanenitrile finds applications in various fields due to its unique properties:

Mechanism of Action

The mechanism by which perfluoroheptanenitrile exerts its effects is primarily through its chemical inertness and stability. The fully fluorinated carbon chain provides resistance to chemical reactions, making it an excellent candidate for applications requiring non-reactive environments. The nitrile group can participate in specific reactions, allowing for targeted modifications and functionalization .

Comparison with Similar Compounds

    Perfluorohexyloctane: Another perfluorinated compound with similar properties but a different carbon chain length.

    Perfluorooctanenitrile: Similar in structure but with a longer carbon chain.

Uniqueness: Perfluoroheptanenitrile stands out due to its specific carbon chain length and the presence of the nitrile group, which provides unique reactivity compared to other perfluorinated compounds. Its balance of chemical inertness and potential for functionalization makes it a versatile compound in various applications .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F13N/c8-2(9,1-21)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBJALWGNSZLRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382153
Record name Perfluoroheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62038-08-8
Record name Perfluoroheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluoroheptanenitrile
Reactant of Route 2
Perfluoroheptanenitrile
Reactant of Route 3
Perfluoroheptanenitrile
Reactant of Route 4
Perfluoroheptanenitrile
Reactant of Route 5
Perfluoroheptanenitrile
Reactant of Route 6
Perfluoroheptanenitrile

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